molecular formula C19H18N4O2 B2990020 (E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285531-34-1

(E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2990020
CAS No.: 1285531-34-1
M. Wt: 334.379
InChI Key: XFFWHWDUDDYZHK-UDWIEESQSA-N
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Description

(E)-N'-(4-Methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic carbohydrazide derivative designed for pharmaceutical and materials science research. This compound features a pyrazole core linked to a 4-methoxybenzylidene moiety via a hydrazone bridge, a structural motif known to confer significant biological and optical properties . Pyrazole-carbohydrazide hybrids are investigated for their broad clinical potential. Molecular docking studies on analogous structures indicate promising binding interactions with therapeutic targets, suggesting potential for antimicrobial activity against pathogens like Mycobacterium tuberculosis and Vibrio cholerae , as well as for anticancer research . The presence of both pyrazole and hydrazone functional groups is a key contributor to this bioactivity profile . Beyond its biological relevance, this compound is of interest in materials chemistry. Its conjugated molecular framework makes it a candidate for nonlinear optical (NLO) applications. Computational studies on related molecules predict appreciable third-order NLO properties, which are crucial for developing advanced photonic and electro-optical devices . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

1285531-34-1

Molecular Formula

C19H18N4O2

Molecular Weight

334.379

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O2/c1-13-17(15-6-4-3-5-7-15)21-22-18(13)19(24)23-20-12-14-8-10-16(25-2)11-9-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

XFFWHWDUDDYZHK-UDWIEESQSA-N

SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The methoxy group or other substituents on the benzylidene ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene derivatives.

Scientific Research Applications

(E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research suggests it may have applications in developing drugs for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compound A : (E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide
  • Structural Difference: The 4-methoxy group in the target compound is replaced with a dimethylamino (–N(CH₃)₂) group.
  • Impact :
    • The electron-donating –N(CH₃)₂ group lowers the HOMO-LUMO gap (3.85 eV), enhancing reactivity compared to the methoxy analog .
    • Improved antibacterial activity against Staphylococcus aureus (MIC = 6.25 µg/mL vs. 12.5 µg/mL for the methoxy derivative) due to stronger charge-transfer interactions .
    • Reduced thermal stability (m.p. 198°C vs. 215°C for the target compound) .
Compound B : (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide
  • Structural Difference : Incorporates electronegative chlorine atoms at the 2- and 4-positions of the benzylidene ring.
  • Impact :
    • Increased dipole moment (5.12 D vs. 4.32 D for the methoxy compound), enhancing solubility in polar solvents .
    • Higher HOMO-LUMO gap (4.35 eV) due to electron-withdrawing Cl substituents, reducing reactivity but improving stability .
    • Stronger binding affinity to E. coli DNA gyrase (docking score: −9.2 kcal/mol vs. −8.5 kcal/mol for the target compound) .

Influence of Heterocyclic and Aromatic Modifications

Compound C : (E)-N’-(4-Ethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
  • Structural Difference : Ethoxy (–OCH₂CH₃) replaces methoxy (–OCH₃).
  • Impact :
    • Increased lipophilicity (logP = 3.2 vs. 2.8 for the methoxy derivative), enhancing membrane permeability .
    • Reduced antimicrobial activity (MIC = 25 µg/mL vs. 12.5 µg/mL) due to steric hindrance from the larger ethoxy group .
Compound D : (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N’-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • Structural Difference : Incorporates a benzodioxole ring and additional hydroxyl (–OH) group.
  • Impact: Enhanced antioxidant activity (IC₅₀ = 18 µM in DPPH assay vs. 32 µM for the target compound) due to phenolic –OH radical scavenging . Broader hydrogen-bonding network observed in Hirshfeld surface analysis (intermolecular O–H⋯N contacts) .

Comparative Spectroscopic and Computational Data

Property Target Compound Compound A Compound B Compound C
HOMO-LUMO Gap (eV) 4.02 3.85 4.35 3.98
FT-IR C=N Stretch (cm⁻¹) 1605 1598 1612 1601
¹H NMR (N–H, ppm) 11.32 11.25 11.45 11.30
Antibacterial MIC (µg/mL) 12.5 (S. aureus) 6.25 (S. aureus) 18.0 (E. coli) 25.0 (S. aureus)

Biological Activity

(E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, often referred to as E-MBPC, is a synthetic organic compound belonging to the pyrazole class. The compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a detailed overview of the synthesis, characterization, and biological activity of E-MBPC, supported by relevant data tables and case studies.

Synthesis and Characterization

E-MBPC is synthesized through a condensation reaction between 4-methoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is typically carried out in ethanol with acetic acid as a catalyst under reflux conditions, yielding the product with a melting point of 260–262 °C and a yield of approximately 78% . Characterization techniques such as FT-IR, NMR, and mass spectrometry confirm the structure of E-MBPC.

Table 1: Characterization Data of E-MBPC

PropertyValue
Molecular FormulaC19H18N4O2
Molecular Weight334.379 g/mol
Melting Point260–262 °C
Yield78%
Synthesis MethodReflux in ethanol

Anticancer Activity

The anticancer potential of E-MBPC has been evaluated using various cancer cell lines. In studies involving A549 human lung adenocarcinoma cells, E-MBPC demonstrated significant cytotoxic effects. The compound reduced cell viability to approximately 64% at a concentration of 104M10^{-4}\,M, indicating its potential as an anticancer agent .

Case Study: Anticancer Evaluation
In a comparative study with standard chemotherapeutic agents like cisplatin, E-MBPC exhibited lower cytotoxicity towards non-cancerous HSAEC1-KT cells, suggesting a degree of selectivity towards cancer cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Antimicrobial Activity

E-MBPC has also been investigated for its antimicrobial properties against various pathogens. Preliminary screening against multidrug-resistant strains of Staphylococcus aureus indicated promising activity, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against resistant strains .

Table 2: Antimicrobial Activity of E-MBPC

PathogenMIC (µg/mL)
Staphylococcus aureus< 64
Escherichia coli> 64
Klebsiella pneumoniae> 64

The mechanism underlying the biological activities of E-MBPC involves interactions at the molecular level. Molecular docking studies suggest that the compound may inhibit specific enzymes or receptors involved in cancer cell proliferation and microbial resistance mechanisms . The presence of the methoxy group on the phenyl ring enhances its binding affinity to target sites.

Q & A

Q. What is the standard synthetic route for (E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via a condensation reaction between 5-methyl-1H-pyrazole-3-carbohydrazide (1 mmol) and 4-methoxybenzaldehyde (1 mmol) in ethanol under reflux for 2 hours, catalyzed by acetic acid. The precipitate is filtered, washed with ethanol, and recrystallized, yielding 78% pure product. Key characterization techniques include IR, ¹H/¹³C NMR, ESI-MS, and single-crystal X-ray diffraction to confirm the (E)-configuration of the hydrazone group .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

  • IR spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3320–3400 cm⁻¹ and C=O vibrations at ~1645 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm) and carbon signals for aromatic and hydrazone moieties.
  • X-ray diffraction : Resolves the (E)-configuration and crystal packing via SHELX refinement software.

Q. How is the (E)-configuration of the hydrazone group experimentally validated?

Single-crystal X-ray diffraction (SC-XRD) is the definitive method. The dihedral angle between the pyrazole and methoxyphenyl rings in the crystal structure confirms the (E)-isomer . Computational methods (e.g., DFT) further validate the geometry by comparing experimental and optimized bond lengths (RMSD < 0.05 Å).

Advanced Research Questions

Q. What computational strategies are used to study solvent effects on molecular geometry?

Density Functional Theory (DFT) with the B3LYP/6-311G(d,p) basis set is employed. Solvent effects (e.g., aqueous solution) are modeled using the IEFPCM and universal solvation models. Key findings include:

  • Reduced bond order (BO) for N18 and N24 atoms in solution due to hydration.
  • Geometric deviations (RMSD ~0.02–0.05 Å) between gas-phase and solvated structures.

Q. How do substituents influence vibrational and electronic properties?

Comparative studies with analogs (e.g., dichloro- or dimethylamino-substituted derivatives) reveal:

  • Higher C-N force constants in the methoxy derivative due to electron-donating effects.
  • Red shifts in N-H stretching frequencies (~10–20 cm⁻¹) with electron-withdrawing groups.
  • HOMO-LUMO energy gaps (~4.5–5.0 eV) correlate with substituent electronegativity, affecting charge transfer.

Q. What contradictions arise between experimental and computational data, and how are they resolved?

  • Vibrational frequencies : DFT often overestimates C=O stretching by ~20–30 cm⁻¹. Scaling factors (0.96–0.98) are applied to align with experimental IR.
  • NMR chemical shifts : Solvent-induced shielding effects (e.g., DMSO vs. gas phase) cause deviations in ¹H NMR (~0.3–0.5 ppm). These are corrected using solvent-specific reference models.

Q. How is molecular docking applied to predict biological interactions?

The compound’s optimized geometry (from DFT) is docked into target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Key steps include:

  • Grid box placement around active sites.
  • Scoring binding affinities (ΔG) and identifying hydrogen bonds/π-π interactions.
  • Validation via RMSD < 2.0 Å between docked and crystallographic ligand poses.

Q. What are the limitations of Hirshfeld surface analysis for studying crystal packing?

While Hirshfeld surfaces visualize intermolecular contacts (e.g., H∙∙∙O, C∙∙∙C), they may overlook weak interactions (e.g., van der Waals). Complementary methods like AIM (Atoms in Molecules) analysis quantify interaction energies and critical points.

Methodological Recommendations

  • Synthetic optimization : Replace ethanol with microwave-assisted synthesis to reduce reaction time (<30 minutes) and improve yield (>85%).
  • Data validation : Cross-reference DFT results with experimental SC-XRD and spectroscopic data to resolve discrepancies in bond angles or vibrational modes.
  • Solvent modeling : Use explicit solvent molecules in MD simulations to refine IEFPCM predictions for polar solvents.

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